
6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 62642-63-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. It features a pyrimidine ring substituted with a piperidine moiety, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that target acetyl-CoA carboxylase (ACC) and fatty acid metabolism .
- Modulation of Immune Response : There is evidence that compounds in this class may act as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which plays a crucial role in cancer immunotherapy .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Inhibition of Acetyl-CoA Carboxylase
In a study focusing on small-molecule inhibitors of ACC, compounds structurally similar to this compound demonstrated significant inhibition of both ACC1 and ACC2 isoforms. The compound CP-610431, an analog, showed IC50 values around 50 nM, indicating a strong potential for modulating lipid metabolism and addressing metabolic syndrome .
Case Study 2: Cancer Cell Growth Inhibition
Another study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that derivatives similar to the target compound exhibited IC50 values between 7.9 µM and 92 µM against breast and colorectal cancer cells, suggesting promising anti-cancer properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1. Inhibition of Protein Tyrosine Kinases
One of the notable applications of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is its role as an inhibitor of protein tyrosine kinases, specifically Janus Kinase 3 (JAK3). This enzyme is critical in various signaling pathways associated with immune responses and inflammation. The inhibition of JAK3 can be beneficial in treating conditions such as:
- Autoimmune Diseases : Conditions like rheumatoid arthritis, lupus, and psoriasis.
- Transplant Rejection : Immunosuppressive therapy for organ transplant patients.
The compound's ability to target JAK3 suggests its potential use in developing therapies for these conditions, as outlined in patent literature .
1.2. Cancer Therapy
Research indicates that compounds with pyrimidine structures, including this compound, can inhibit human lactate dehydrogenase A (hLDHA), an enzyme involved in cancer metabolism. Inhibiting hLDHA can reduce lactate production and limit tumor growth, making this compound a candidate for cancer treatment.
Table 1: Inhibition Potency against hLDHA
Compound | IC50 Value (µM) | Selectivity |
---|---|---|
This compound | < 5 | High |
Other Pyrimidine Derivatives | > 10 | Variable |
This table illustrates the potency of this compound compared to other derivatives, emphasizing its superior inhibitory activity against hLDHA .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and purity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Table 2: Synthesis Conditions and Yields
Reaction Type | Conditions | Yield (%) |
---|---|---|
Microwave Irradiation | 150°C for 60 min | 85% |
Conventional Heating | 80°C for several hours | 60% |
The data indicate that microwave irradiation significantly improves the yield of the desired product compared to conventional heating methods .
Case Studies
3.1. Clinical Trials and Research Studies
Several studies have explored the efficacy of pyrimidine derivatives in clinical settings:
- Study on Autoimmune Disorders : A clinical trial tested a derivative similar to this compound in patients with rheumatoid arthritis, demonstrating significant improvement in symptoms compared to placebo groups.
3.2. Cancer Research
In preclinical studies, this compound has shown promise in inhibiting tumor growth in various cancer cell lines, particularly those resistant to standard therapies.
Eigenschaften
IUPAC Name |
6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-9-5-3-4-6-15(9)11-7-10(12(16)17)13-8-14-11/h7-9H,2-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAVOWOOCJUDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.